(5-Fluorobenzo[d]oxazol-2-yl)methanamine
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Overview
Description
(5-Fluorobenzo[d]oxazol-2-yl)methanamine is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring The presence of a fluorine atom at the 5-position of the benzene ring and a methanamine group at the 2-position of the oxazole ring makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluorobenzo[d]oxazol-2-yl)methanamine typically involves the cyclization of 2-aminophenol derivatives with appropriate fluorinated precursors. One common method includes the reaction of 2-aminophenol with 4-fluorobenzoyl chloride in the presence of a base, followed by cyclization to form the benzoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanamine group to a primary amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed:
- Oxidized derivatives such as imines.
- Reduced forms like primary amines.
- Substituted benzoxazole derivatives with various functional groups .
Scientific Research Applications
(5-Fluorobenzo[d]oxazol-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of (5-Fluorobenzo[d]oxazol-2-yl)methanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it can inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The fluorine atom enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
(6-Fluorobenzo[d]oxazol-2-yl)methanamine: Similar structure but with the fluorine atom at the 6-position.
Benzoxazole: The parent compound without the fluorine and methanamine groups.
2-Aminobenzoxazole: Lacks the fluorine atom but has the amine group at the 2-position.
Uniqueness: (5-Fluorobenzo[d]oxazol-2-yl)methanamine is unique due to the specific positioning of the fluorine atom and the methanamine group, which confer distinct chemical and biological properties. The presence of fluorine enhances its stability and lipophilicity, making it a valuable compound in drug design and material science .
Properties
IUPAC Name |
(5-fluoro-1,3-benzoxazol-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H,4,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBZHWQAFHIACC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(O2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649185 |
Source
|
Record name | 1-(5-Fluoro-1,3-benzoxazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944907-48-6 |
Source
|
Record name | 1-(5-Fluoro-1,3-benzoxazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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